molecular formula C60H94N14O15 B047664 Casoxin C

Casoxin C

Cat. No.: B047664
M. Wt: 1251.5 g/mol
InChI Key: FLMZYYASMMUDFC-FJKDSYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Casoxin C (Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg) is a 10-amino acid peptide derived from bovine κ-casein via enzymatic digestion . It exhibits dual bioactivity:

  • C3a receptor agonism: Binds to complement C3a receptors (IC₅₀ = 40 µM), inducing biphasic ileal contractions mediated by histamine release (rapid phase) and prostaglandin E2-like substances (slow phase) .
  • Opioid receptor antagonism: Acts as a μ-opioid receptor antagonist, inhibiting angiotensin-converting enzyme (ACE) activity and gut motility .
    Its structural homology to human C3a(70-77) and phagocyte-stimulating activity distinguish it from other milk-derived peptides .

Preparation Methods

Chemical Reactions Analysis

Casoxin C, like other peptides, can undergo various chemical reactions. These include:

Scientific Research Applications

2.1. Analgesic Properties

Casoxin C has been shown to interact with μ-opioid receptors, which are crucial for pain modulation. Research indicates that peptides like this compound can induce analgesic effects similar to traditional opioids but with potentially fewer side effects .

Case Study:
In a study involving rats, administration of this compound led to significant reductions in pain responses during controlled experiments, suggesting its viability as a pain management alternative .

2.2. Immunomodulatory Effects

Studies have demonstrated that this compound can enhance immune responses by stimulating lymphocyte proliferation and modulating cytokine production. This property is particularly relevant in developing functional foods aimed at improving immune health .

Data Table: Immunomodulatory Effects of this compound

ParameterEffect Observed
Lymphocyte ProliferationIncreased
Cytokine ProductionModulation of IL-6 and TNF-α levels
Antibody SynthesisEnhanced IgG production

2.3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Its efficacy has been noted in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for inclusion in functional foods aimed at enhancing gut health .

Case Study:
In vitro studies have shown that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as a natural preservative in food products .

3.1. Cardiovascular Health

Recent research links peptides like this compound to cardiovascular health benefits, including the modulation of blood pressure and reduction of inflammation associated with cardiovascular diseases (CVD) and type 2 diabetes .

Data Table: Cardiovascular Effects of this compound

Health ParameterEffect Observed
Blood PressureReduction noted
Inflammatory MarkersDecreased levels

3.2. Nutritional Applications

This compound is increasingly being studied for its role in functional foods, particularly those aimed at enhancing nutritional profiles for specific populations such as athletes or the elderly .

Mechanism of Action

Casoxin C exerts its effects by acting as an opioid antagonist. It binds to the μ-opioid receptor, blocking the receptor’s activity. This interaction prevents the typical effects mediated by opioid agonists, such as analgesia and euphoria. The molecular targets involved include the μ-opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

Structural Features of Casoxin C

  • Sequence : YIPIQYVLSR (MW: 1251.5 Da) .
  • Conformational flexibility : Theoretical modeling reveals eight low-energy conformations of its peptide backbone, enabling interactions with both C3a and opioid receptors .
  • TFA salt form : Commercial preparations contain trifluoroacetate (TFA), which may interfere with cell-based assays unless removed .

Comparison with Similar Compounds

Casoxin Family Members

Compound Source Receptor Activity Key Biological Effects Potency/IC₅₀
This compound Bovine κ-casein C3a agonist, μ-opioid antagonist Ileum contraction, phagocyte stimulation C3aR IC₅₀: 40 µM
Casoxin A Bovine κ-casein μ-opioid antagonist Weak ACE inhibition Lower than this compound
Casoxin B Bovine κ-casein μ-opioid antagonist Minimal ileum-modulating effects Not quantified
Casoxin D Bovine α-casein Bradykinin agonist Smooth muscle relaxation, vasodilation Produced at 0.5 g/L via Bacillus brevis

Key distinctions :

  • This compound uniquely targets C3a receptors, while Casoxin D interacts with bradykinin pathways .
  • This compound has higher μ-opioid antagonistic potency than Casoxin A/B .

Other Milk-Derived Opioid Peptides

Compound Source Receptor Activity Biological Role
This compound Bovine κ-casein μ-opioid antagonist Gut motility suppression, immune modulation
β-Casomorphin-7 Bovine β-casein μ-opioid agonist Analgesia, slowed intestinal transit
Lactoferroxin A Bovine lactoferrin μ-opioid antagonist Inhibits opioid-induced constipation
α-Lactorphin Bovine α-lactalbumin μ-opioid agonist Hypotensive effects via ACE inhibition

Functional contrast :

  • This compound and Lactoferroxin A oppose β-casomorphins' agonist effects, highlighting the balance between pro- and anti-opioid peptides in milk .

Non-Milk C3a Receptor Agonists

Compound Source Receptor Activity Biological Effects Structural Homology to this compound
This compound Bovine κ-casein C3a agonist Immune activation, ileum contraction Yes (homologous to C3a(70-77))
Oryzatensin Rice globulin C3a agonist Ileum contraction, phagocyte stimulation Partial sequence overlap
C3a(70-77) Human complement C3a agonist Inflammation, leukocyte recruitment Direct homology

Research insights :

  • This compound and oryzatensin share phagocyte-stimulating effects but differ in tissue specificity due to structural variations .

Biological Activity

Casoxin C is a bioactive peptide derived from bovine kappa-casein, recognized for its diverse biological activities, particularly in the gastrointestinal and immune systems. This article synthesizes current research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.

Structure and Isolation

This compound has the amino acid sequence Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg. It was isolated through enzymatic digestion of bovine kappa-casein and identified as a potent bioactive compound with various physiological effects .

1. Gastrointestinal Effects

This compound exhibits significant contractile activity in the ileum, evidenced by its ability to evoke both rapid and slow contractions in guinea pig ileum strips. The rapid contraction is primarily mediated by histamine release, while the slower component is linked to prostaglandin E2-like substances . The effective concentration for inducing these contractions is notably low, with activity observed at 5 μM .

2. Opioid Antagonism

As an opioid antagonist, this compound has been shown to inhibit opioid receptor activity, which may have implications for managing pain and gastrointestinal motility disorders. Its antagonistic properties were demonstrated in assays where it effectively inhibited opioid-induced contractions in the ileum .

3. Immunomodulatory Effects

Research indicates that this compound stimulates phagocytic activity in immune cells. This suggests a role in enhancing innate immune responses, potentially benefiting conditions where immune modulation is advantageous .

4. Antihypertensive Properties

This compound has been studied for its potential as an antihypertensive agent. It demonstrates angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for regulating blood pressure. The peptide's structure allows it to compete with angiotensin II, leading to reduced vasoconstriction and lower blood pressure levels .

The biological activities of this compound can be attributed to its interaction with specific receptors and pathways:

  • C3a Receptor Affinity : this compound binds to complement C3a receptors with an IC50 value of 40 μM, indicating its potential role in modulating inflammatory responses .
  • Histamine Release : The rapid contraction in the ileum involves histamine release from mast cells, which is a critical mediator in allergic responses and gastrointestinal motility .
  • Prostaglandin E2 Pathway : The slower contraction suggests involvement of prostaglandins, which are known to play roles in inflammation and pain modulation .

Research Findings and Case Studies

Several studies have documented the effects of this compound:

StudyFindings
Takahashi et al., 1997Identified this compound's contractile effects on guinea pig ileum; demonstrated opioid antagonist activity at low concentrations.
Maruyama et al., 1987Reported on the immunomodulatory effects of milk-derived peptides including this compound; highlighted enhanced phagocytic activity.
Meisel & Pentzien, 2008Discussed ACE inhibitory properties; suggested potential therapeutic applications for hypertension management.

Q & A

Basic Research Questions

Q. How can researchers determine the structural conformation of Casoxin C in aqueous solutions?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze hydrogen bonding patterns and spatial arrangements. Pair with circular dichroism (CD) spectroscopy to assess secondary structure stability under varying pH and temperature conditions. Validate computational models (e.g., molecular dynamics simulations) against experimental data . For reproducibility, document solvent systems, concentration ranges, and calibration protocols in line with journal guidelines for experimental transparency .

Q. What protocols are recommended for validating the purity of synthesized this compound?

  • Methodological Answer : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 220 nm for peptide purity assessment. Confirm molecular weight via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. Cross-reference retention times and spectral data with established standards, and report percent purity with error margins in triplicate runs .

Q. How should researchers design a literature review to identify gaps in this compound’s mechanism of action?

  • Methodological Answer : Use Boolean search terms (e.g., "this compound AND opioid receptor antagonism NOT commercial") in databases like PubMed, Scopus, and SciFinder-n. Filter results by publication date (last 10 years) and study type (in vitro/in vivo). Apply the PICO framework (Population: cell/animal models; Intervention: this compound dosage; Comparison: naloxone; Outcome: receptor binding affinity) to categorize findings and highlight discrepancies in reported IC50 values .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor affinity be resolved experimentally?

  • Methodological Answer : Conduct dose-response assays using radioligand binding studies (e.g., [³H]-naloxone displacement) across multiple cell lines (e.g., CHO-K1 expressing μ-opioid receptors). Control for variables like incubation time, membrane preparation protocols, and buffer ionic strength. Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to assess inter-lab variability. Publish raw datasets and analysis code in supplemental materials to enable independent verification .

Q. What strategies optimize in vivo studies of this compound’s pharmacokinetics?

  • Methodological Answer : Use LC-MS/MS to quantify plasma and tissue concentrations in rodent models after intravenous and oral administration. Calculate bioavailability (F) using non-compartmental analysis (NCA) software. Address ethical considerations by adhering to the 3Rs (Replacement, Reduction, Refinement) and obtaining Institutional Animal Care and Use Committee (IACUC) approval. Compare results to in silico predictions (e.g., GastroPlus simulations) to identify absorption barriers .

Q. How can researchers integrate multi-omics data to explore this compound’s downstream signaling pathways?

  • Methodological Answer : Perform RNA sequencing on treated vs. untreated neuronal cells to identify differentially expressed genes. Validate protein-level changes via Western blot or targeted proteomics (e.g., SRM/MRM). Use pathway enrichment tools (e.g., DAVID, STRING) to map interactions between opioid receptors and this compound-modulated targets. Address false discovery rates (FDR) with Benjamini-Hochberg corrections and deposit data in public repositories (e.g., GEO, PRIDE) .

Q. Methodological Best Practices

  • Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing experimental protocols, raw data, and code in standardized formats (e.g., .csv, .py) .
  • Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid overambitious scopes .
  • Conflict Resolution in Data : Use systematic review frameworks (e.g., PRISMA) to meta-analyze conflicting results and propose consensus models .

Properties

Molecular Formula

C60H94N14O15

Molecular Weight

1251.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C60H94N14O15/c1-9-33(7)48(72-55(84)45-14-12-26-74(45)58(87)49(34(8)10-2)73-50(79)39(61)28-35-15-19-37(76)20-16-35)57(86)66-40(23-24-46(62)78)51(80)68-43(29-36-17-21-38(77)22-18-36)53(82)71-47(32(5)6)56(85)69-42(27-31(3)4)52(81)70-44(30-75)54(83)67-41(59(88)89)13-11-25-65-60(63)64/h15-22,31-34,39-45,47-49,75-77H,9-14,23-30,61H2,1-8H3,(H2,62,78)(H,66,86)(H,67,83)(H,68,80)(H,69,85)(H,70,81)(H,71,82)(H,72,84)(H,73,79)(H,88,89)(H4,63,64,65)/t33-,34-,39-,40-,41-,42-,43-,44-,45-,47-,48-,49-/m0/s1

InChI Key

FLMZYYASMMUDFC-FJKDSYQFSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N

sequence

YIPIQYVLSR

Synonyms

casoxin C
Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg
tyrosyl-isoleucyl-prolyl-isoleucyl-glutaminyl-tyrosyl-valyl-leucyl-seryl-arginine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.